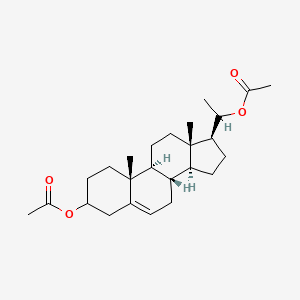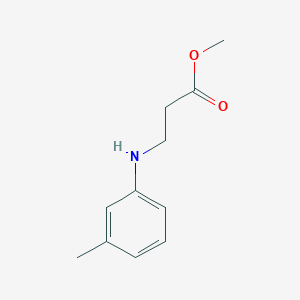![molecular formula C26H22N2O4 B12119362 Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate]](/img/structure/B12119362.png)
Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate] is an organic compound that features a naphthalene core substituted with two methyl(phenyl)carbamate groups at the 2 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene-2,3-diyl bis[methyl(phenyl)carbamate] typically involves the reaction of naphthalene-2,3-diol with methyl(phenyl)isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The general reaction scheme is as follows:
Starting Materials: Naphthalene-2,3-diol and methyl(phenyl)isocyanate.
Reaction Conditions: The reaction is conducted in an inert atmosphere, often using a solvent like dichloromethane or toluene. The temperature is maintained at room temperature to slightly elevated temperatures (25-50°C).
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of naphthalene-2,3-diyl bis[methyl(phenyl)carbamate] follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors with precise temperature and pressure control.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the naphthalene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Oxidized derivatives of the naphthalene core.
Reduction: Reduced forms of the carbamate groups.
Substitution: Halogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate] has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of naphthalene-2,3-diyl bis[methyl(phenyl)carbamate] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
Similar Compounds
- Naphthalene-2,3-diyl bis[ethyl(phenyl)carbamate]
- Naphthalene-2,3-diyl bis[isopropyl(phenyl)carbamate]
- Naphthalene-2,3-diyl bis[butyl(phenyl)carbamate]
Uniqueness
Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate] is unique due to its specific substitution pattern and the presence of methyl(phenyl)carbamate groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C26H22N2O4 |
|---|---|
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
[3-[methyl(phenyl)carbamoyl]oxynaphthalen-2-yl] N-methyl-N-phenylcarbamate |
InChI |
InChI=1S/C26H22N2O4/c1-27(21-13-5-3-6-14-21)25(29)31-23-17-19-11-9-10-12-20(19)18-24(23)32-26(30)28(2)22-15-7-4-8-16-22/h3-18H,1-2H3 |
Clave InChI |
YDICPOCJAZPXJO-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)C(=O)OC2=CC3=CC=CC=C3C=C2OC(=O)N(C)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-amino-1-(2-chlorobenzyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12119316.png)



![2-Thioxo-5-[(1Z,2E)-3-(2-furanyl)-2-propenylidene]thiazolidine-4-one](/img/structure/B12119344.png)
![2(5H)-Thiazolone, 4-[(2-methylphenyl)amino]-](/img/structure/B12119353.png)
![Ethyl 2-{[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12119355.png)


